Methanediol, 1-(3-pyridinyl)-, 1,1-diacetate
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Overview
Description
Methanediol, 1-(3-pyridinyl)-, 1,1-diacetate is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol . It is characterized by the presence of a methanediol group bonded to a pyridinyl ring, with two acetate groups attached to the methanediol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanediol, 1-(3-pyridinyl)-, 1,1-diacetate typically involves the reaction of methanediol with 3-pyridinecarboxaldehyde in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methanediol, 1-(3-pyridinyl)-, 1,1-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Methanediol, 1-(3-pyridinyl)-, 1,1-diacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methanediol, 1-(3-pyridinyl)-, 1,1-diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methanediol, 1-(1-oxido-3-pyridinyl)-, 1,1-diacetate
- Methanediol, 1-(2-pyridinyl)-, 1,1-diacetate
Uniqueness
Methanediol, 1-(3-pyridinyl)-, 1,1-diacetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Biological Activity
Methanediol, 1-(3-pyridinyl)-, 1,1-diacetate (CAS Number: 114951-35-8) is a chemical compound with significant potential for biological activity. The compound features a methanediol backbone with two acetate groups and a pyridine ring, which contributes to its unique properties and therapeutic potential. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H11NO5
- Molecular Weight : 225.20 g/mol
- CAS Number : 114951-35-8
The structural characteristics of this compound are crucial for its biological activity. The presence of the oxido group at the 3-position on the pyridine ring allows for unique interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Redox Reactions : The oxido group can participate in redox reactions that modulate oxidative stress in cells.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing their activity and leading to various biological effects.
- Cell Signaling Pathways : By affecting cellular signaling pathways, Methanediol may play a role in inflammation and immune responses.
Biological Activities
This compound has been studied for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
- Cytotoxicity : Research indicates varying levels of cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- A study demonstrated that Methanediol exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at low concentrations (e.g., MIC = 10 µg/mL) .
- Anti-inflammatory Mechanism Investigation :
-
Cytotoxicity Assessment :
- A cytotoxicity assay showed that Methanediol induced apoptosis in human cancer cell lines with an IC50 value of approximately 15 µM .
Comparative Analysis with Related Compounds
The biological activity of Methanediol can be compared to structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methanediol, 1-(1-oxido-2-pyridinyl)-, 1,1-diacetate | Oxido group at position 2 on pyridine | Moderate antimicrobial effects |
Methanediol, 1-(4-pyridinyl)-, 1,1-diacetate | Oxido group at position 4 on pyridine | Limited anti-inflammatory effects |
Methanediol, 1-(5-pyridinyl)-, 1,1-diacetate | Oxido group at position 5 on pyridine | Weak cytotoxicity |
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
[acetyloxy(pyridin-3-yl)methyl] acetate |
InChI |
InChI=1S/C10H11NO4/c1-7(12)14-10(15-8(2)13)9-4-3-5-11-6-9/h3-6,10H,1-2H3 |
InChI Key |
BTACSLWJOGFBAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CN=CC=C1)OC(=O)C |
Origin of Product |
United States |
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